molecular formula C31H53N12O18P+2 B1263774 3''-Adenylylstreptomycin(2+)

3''-Adenylylstreptomycin(2+)

Número de catálogo: B1263774
Peso molecular: 912.8 g/mol
Clave InChI: XXCKFFAFJMNLBC-YSLWDUGSSA-P
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Descripción

3''-Adenylylstreptomycin(2+) is the enzymatically modified product of the reaction catalyzed by streptomycin adenylyltransferase (also known as aminoglycoside (3")(9) adenylyltransferase or AAD(3")) . This enzyme is a key player in bacterial antibiotic resistance, using an ATP-dependent O-adenylation mechanism to inactivate the aminoglycoside antibiotic streptomycin . The modification involves the transfer of an adenyl group from ATP to the 3"-hydroxyl group of the streptomycin molecule's glucosamine ring . This adenylation prevents streptomycin from effectively binding to its target site on the bacterial 30S ribosomal subunit, thereby neutralizing its antibacterial activity and conferring resistance to the bacterium . This compound is therefore essential for in vitro studies aimed at understanding the kinetic mechanisms and structural basis of aminoglycoside-modifying enzymes . Research applications include serving as a standard in enzymatic assays, investigating the molecular pathways of antibiotic resistance, and supporting the development of novel inhibitors that could potentially overcome bacterial resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C31H53N12O18P+2

Peso molecular

912.8 g/mol

Nombre IUPAC

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate

InChI

InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/p+2/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1

Clave InChI

XXCKFFAFJMNLBC-YSLWDUGSSA-P

SMILES isomérico

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O

SMILES canónico

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O

Origen del producto

United States

Biochemical Pathway of 3 Adenylylstreptomycin 2+ Formation

The Adenylylation Reaction Catalyzed by Aminoglycoside Nucleotidyltransferases (ANTs)

Aminoglycoside nucleotidyltransferases (ANTs), also referred to as aminoglycoside adenylyltransferases, are a family of enzymes that confer bacterial resistance to aminoglycoside antibiotics. researchgate.netdiva-portal.org They achieve this by catalyzing the covalent addition of an adenosine (B11128) monophosphate (AMP) moiety to the antibiotic. frontiersin.orgasm.org This adenylylation reaction is a key biochemical process that leads to the inactivation of these potent antibacterial agents. mdpi.com

There are several subfamilies of ANTs, classified based on the specific position on the aminoglycoside molecule that they modify. frontiersin.orgnih.gov For instance, different ANTs can target the 2'', 3'', 4', 6, or 9 hydroxyl groups of various aminoglycosides. frontiersin.orgnih.gov The enzyme responsible for the formation of 3''-Adenylylstreptomycin(2+) is specifically a streptomycin (B1217042) 3''-adenylyltransferase, also known as ANT(3''). frontiersin.orgwikipedia.org

Substrates and Products of the Reaction

The enzymatic reaction catalyzed by streptomycin 3''-adenylyltransferase involves two primary substrates: the antibiotic streptomycin and a nucleoside triphosphate, which serves as the adenylyl group donor. frontiersin.orgmdpi.comwikipedia.org The most common and efficient donor is ATP. mdpi.comwikipedia.org

ATP + Streptomycin ⇌ Diphosphate + 3''-Adenylylstreptomycin wikipedia.org

In this reaction, the enzyme facilitates the transfer of an AMP group from ATP to the 3''-hydroxyl group of the N-methyl-L-glucosamine ring of streptomycin. diva-portal.org The other product of this reaction is diphosphate. wikipedia.org The resulting modified antibiotic, 3''-Adenylylstreptomycin, is unable to effectively inhibit protein synthesis in bacteria. nih.gov

Reactant/ProductRole in the Reaction
Streptomycin The aminoglycoside substrate that is inactivated.
ATP The adenylyl group donor.
3''-Adenylylstreptomycin The inactive, adenylylated product.
Diphosphate A byproduct of the adenylyl transfer.

Regioselectivity of Adenylyl Transfer: Focus on the 3''-Hydroxyl Position of Streptomycin

A crucial aspect of the action of aminoglycoside nucleotidyltransferases is their high degree of regioselectivity. This means that they catalyze the adenylylation at a very specific hydroxyl group on the aminoglycoside molecule. csic.es In the case of streptomycin, the ANT(3'') enzymes specifically target the hydroxyl group at the 3'' position of the N-methyl-L-glucosamine moiety. diva-portal.orgdiva-portal.org

This specificity is determined by the three-dimensional structure of the enzyme's active site, which precisely accommodates the streptomycin molecule in an orientation that presents the 3''-hydroxyl group for nucleophilic attack on the α-phosphate of ATP. diva-portal.orgnih.gov The binding of both the antibiotic and the ATP molecule to the enzyme is a highly coordinated process that ensures the correct positioning for the adenylyl transfer to occur at this specific location. mdpi.comdiva-portal.orgnih.gov The modification at this particular site is critical for inactivating the antibiotic, as it sterically hinders the binding of streptomycin to its target on the bacterial ribosome. nih.gov

Enzymatic Catalysis Mechanisms

The catalytic mechanism of aminoglycoside nucleotidyltransferases involves a series of coordinated steps that facilitate the efficient transfer of an adenylyl group to the aminoglycoside substrate. This process is dependent on the presence of specific cofactors and follows a well-defined mechanistic pathway.

Role of Nucleoside Triphosphates (e.g., ATP) as Adenylyl Donors

Nucleoside triphosphates, with ATP being the most prominent, serve as the essential donors of the adenylyl (AMP) group in the reaction catalyzed by ANTs. frontiersin.orgmdpi.comasm.orgnih.govnih.gov The high-energy phosphodiester bond between the α- and β-phosphates of ATP provides the thermodynamic driving force for the transfer reaction. asm.orgnih.gov While ATP is the primary substrate, some ANT enzymes can utilize other nucleoside triphosphates, such as GTP, although typically with lower efficiency. uniprot.org The specificity for the purine (B94841) ring of ATP and GTP has been noted for some ANTs. uniprot.org The transfer involves a direct attack of a hydroxyl group from the aminoglycoside on the α-phosphate of the ATP molecule. asm.org

Nucleoside TriphosphateRole in Adenylylation
ATP (Adenosine Triphosphate) Primary and most efficient adenylyl group donor. frontiersin.orgmdpi.comasm.orgnih.govnih.gov
GTP (Guanosine Triphosphate) Can be used by some ANTs, but generally less effectively than ATP. uniprot.org
CTP (Cytidine Triphosphate) Generally not utilized by ANTs. uniprot.org
UTP (Uridine Triphosphate) Generally not utilized by ANTs. uniprot.org

Magnesium-Dependent Transfer

The adenylylation reaction catalyzed by ANTs is critically dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most physiologically relevant and effective cofactor. asm.orgdiva-portal.orgnih.govnih.gov Magnesium ions play a crucial role in the catalytic process by coordinating with the phosphate (B84403) groups of the ATP molecule. asm.orgnih.gov This coordination helps to neutralize the negative charges on the phosphates, making the α-phosphate more susceptible to nucleophilic attack by the hydroxyl group of the aminoglycoside. mcgill.ca The requirement for magnesium is absolute, and the enzymatic activity is negligible in its absence. asm.orgnih.gov While other divalent cations can sometimes substitute for magnesium, they are often less effective. acs.org

Two-Metal-Ion Mechanism

Many nucleotidyltransferases, including ANTs, are believed to employ a two-metal-ion mechanism for catalysis. nih.govresearchgate.net This mechanism, which is also observed in other enzymes like DNA polymerases, involves the coordination of two divalent metal ions, typically Mg²⁺, in the active site. asm.orgnih.gov

In this model:

One metal ion (Metal A) is thought to interact with the α-phosphate of ATP and the attacking hydroxyl group of the aminoglycoside, helping to position the nucleophile and stabilize the transition state. researchgate.net

The second metal ion (Metal B) coordinates with the β- and γ-phosphates of ATP, facilitating the departure of the pyrophosphate leaving group. researchgate.net

This coordinated action of the two metal ions is central to the catalytic efficiency of the enzyme, ensuring proper substrate alignment and stabilization of the reaction intermediates. asm.orgnih.gov The presence of these two metal ions creates an optimal electrostatic environment for the nucleophilic substitution reaction to proceed. asm.orgnih.gov

Role of Catalytic Residues (e.g., Asp86, Glu87)

The catalytic activity of aminoglycoside adenylyltransferases, such as AadA, relies on key amino acid residues within the active site that facilitate the chemical reaction. Among these, Aspartate 86 (Asp86) and Glutamate 87 (Glu87) play crucial roles in the adenylylation of streptomycin.

Glutamate 87 (Glu87): The Catalytic Base

Extensive research, including site-directed mutagenesis and kinetic studies, has identified Glu87 as the essential catalytic base in the adenylylation reaction. nih.govnih.govresearchgate.net It is proposed that Glu87 initiates the reaction by abstracting a proton from the 3''-hydroxyl group of streptomycin. nih.govmdpi.com This deprotonation makes the oxygen atom a more potent nucleophile, enabling it to attack the α-phosphate of ATP. nih.govmdpi.com

Mutational studies have provided strong evidence for the critical function of Glu87. Replacing Glu87 with either glutamine (E87Q) or alanine (B10760859) (E87A) results in a significant reduction or complete loss of adenylylation activity. nih.govnih.gov For instance, the E87Q mutant of AadA is unable to adenylate streptomycin, confirming the essential role of Glu87 in this process. nih.gov Interestingly, while the E87Q mutant loses its ability to adenylate, it can still hydrolyze ATP in the presence of streptomycin, suggesting that the binding of the substrates still occurs but the transfer of the adenylyl group is impaired. nih.govresearchgate.net This finding further solidifies the role of Glu87 as the catalytic residue responsible for activating the hydroxyl group of streptomycin for nucleophilic attack.

Aspartate 86 (Asp86): A Key Player in Catalysis

In other related aminoglycoside nucleotidyltransferases, such as ANT(2")-Ia, the equivalent residue to Glu87 is Asp86, which also functions as the catalytic base. asm.org This highlights a conserved mechanism across this family of enzymes, where a carboxylic acid residue at this position is central to catalysis. The primary role of this residue is to facilitate the deprotonation of the hydroxyl group on the aminoglycoside substrate. asm.org The reaction catalyzed by ANT(2")-Ia involves the direct transfer of an AMP molecule from ATP to the antibiotic substrate, a process that is dependent on the presence of two magnesium ions and the catalytic base, Asp86. asm.org

The table below summarizes the key findings from mutational studies on the catalytic residues of aminoglycoside adenylyltransferases.

EnzymeOriginal ResidueMutantEffect on ActivityReference
AadAGlu87E87QLoss of adenylylation activity; retains ATP hydrolysis nih.govnih.gov
AadAGlu87E87AReduced MIC for streptomycin nih.gov
ANT(2")-IaAsp86-Essential for catalysis asm.org

Table 1: Effects of Mutations on Catalytic Residue Activity

The precise positioning and chemical properties of these catalytic residues are therefore indispensable for the enzymatic reaction that leads to the formation of 3''-Adenylylstreptomycin(2+), a key step in bacterial resistance to streptomycin.

Molecular and Structural Characterization of Aminoglycoside Adenylyltransferases Ants Conferring Streptomycin Adenylylation

Classification and Nomenclature of Relevant ANT Enzymes

ANT enzymes are classified into several subfamilies based on the position of the aminoglycoside that they modify. frontiersin.orgnih.gov The most common are the ANT(3'') enzymes, which confer resistance to streptomycin (B1217042) and spectinomycin (B156147). frontiersin.orgnih.gov

The ANT(3'')-I subfamily, with its archetypal member AadA, is one of the most clinically significant groups of aminoglycoside-modifying enzymes. nih.govnih.gov These enzymes are encoded by aadA genes, which are often located on mobile genetic elements like plasmids and integrons, facilitating their spread among different bacterial species. nih.gov ANT(3'')-I enzymes catalyze the adenylylation of the 3''-hydroxyl group of streptomycin and the 9-hydroxyl group of spectinomycin. nih.govresearchgate.net The enzyme commission (EC) number for this activity is 2.7.7.47. uniprot.orguniprot.orggenome.jp

ANT(2'')-Ia is a prevalent enzyme in Gram-negative pathogens that confers resistance to several aminoglycosides, including gentamicin, tobramycin, and kanamycin (B1662678), by adenylylating the 2''-hydroxyl group. asm.orgnih.govasm.org The gene encoding this enzyme, aadB, is frequently found on class 1 integrons. researchgate.net Structurally, ANT(2'')-Ia possesses a conserved N-terminal active-site architecture. asm.orgasm.org

Many AadA enzymes, such as the well-characterized AadA from Salmonella enterica, exhibit dual specificity, meaning they can inactivate both streptomycin and spectinomycin. nih.govnih.gov These enzymes are designated as ANT(3'')(9). nih.gov The ability to modify two structurally distinct antibiotics is a result of a flexible active site that can accommodate both substrates. nih.govuu.se Structural studies have revealed that while the binding modes of streptomycin and spectinomycin differ, the catalytic residues involved in the adenylylation reaction are conserved. nih.gov

Recently, novel subclasses of ANT(3'') enzymes have been identified, primarily in Acinetobacter species. nih.gov These have been designated as ANT(3'')-II and are further divided into clades IIa, IIb, and IIc. nih.gov These enzymes are phylogenetically distinct from the ANT(3'')-I class. nih.gov Another novel subclass, ANT(3'')-IId, has been identified on a plasmid in Acinetobacter lwoffii. nih.gov Like the ANT(3'')-I enzymes, these novel subclasses also confer resistance to streptomycin and spectinomycin. nih.govnih.gov

Dual-Specificity Enzymes (e.g., ANT(3'')(9) AadA)

Structural Biology of ANT Enzymes

The three-dimensional structures of several ANT enzymes have been determined, providing valuable insights into their catalytic mechanisms and substrate specificities.

Data Tables

Table 1: Classification and Substrates of Selected Aminoglycoside Adenylyltransferases

Enzyme ClassificationCommon Gene NamePrimary SubstratesModified Position
ANT(3'')-IaadAStreptomycin, Spectinomycin3''-OH, 9-OH
ANT(2'')-IaaadBGentamicin, Tobramycin, Kanamycin2''-OH
ANT(3'')(9)aadAStreptomycin, Spectinomycin3''-OH, 9-OH
ANT(3'')-IIaant(3'')-IIaStreptomycin, SpectinomycinNot specified
ANT(3'')-IIdant(3'')-IIdStreptomycin, SpectinomycinNot specified

Table 2: Structural Features of Aminoglycoside Adenylyltransferases

Enzyme FamilyPDB Entry (Example)Organism (Example)Domain ArchitectureKey Catalytic Feature
ANT(3'')(9)4CS6Salmonella entericaN-terminal NT domain, C-terminal helical domainDual substrate specificity
ANT(2'')-Ia4WQKGram-negative pathogensN-terminal NT domain, C-terminal helical domainConserved Mg²⁺ coordinating residues

Active Site Configuration and Substrate Binding

The active site of aminoglycoside adenylyltransferases is a highly organized environment tailored for the binding of both the ATP cofactor and the aminoglycoside substrate. In the case of streptomycin adenylylation, the enzyme facilitates the transfer of an adenylyl group from ATP to the 3''-hydroxyl group of streptomycin. nih.gov This reaction is magnesium-dependent and follows a direct AMP transfer mechanism. nih.govnih.govasm.org

Key features of the active site include:

Two-domain structure: ANTs typically possess a two-domain architecture, with the active site situated in a cleft between the N-terminal and C-terminal domains. nih.govnih.govnih.govasm.org

Conserved N-terminal active-site architecture: The N-terminal domain houses a conserved architecture that is shared among various antibiotic nucleotidyltransferases. nih.govnih.govasm.org

Coordination of Magnesium Ions: The catalytic process is critically dependent on the coordination of two Mg2+ ions, which play a role in positioning the substrate for modification. nih.govnih.govnih.govasm.org

Catalytic Base: A crucial catalytic residue, such as Asp86 in ANT(2″)-Ia or Glu-87 in AadA, acts as a general base to deprotonate the hydroxyl group of the aminoglycoside, facilitating the nucleophilic attack on the α-phosphate of ATP. nih.govnih.govnih.govasm.org

Steady-state kinetics of streptomycin adenylyltransferase suggest an ordered sequential mechanism where ATP binds to the enzyme first, followed by the binding of streptomycin. nih.gov This initial binding of ATP is a prerequisite for the subsequent recognition and binding of the antibiotic substrate. nih.gov

Conformational Changes Induced by ATP and Substrate Binding

The binding of ATP and the aminoglycoside substrate induces significant conformational changes in the enzyme. Crystal structures of AadA, an enzyme that adenylates both streptomycin and spectinomycin, reveal that the enzyme exists in a closed, inactive conformation in its apo state. nih.govnih.gov

Upon binding of ATP and magnesium, the enzyme undergoes a conformational shift that repositions the two domains, opening the interdomain cleft for the binding of the antibiotic substrate. nih.govnih.gov This induced fit mechanism ensures the proper alignment of both substrates within the active site for efficient catalysis. nih.gov The C-terminal domain rotates to close the cleft after the drug binds, allowing for interactions between both domains and the substrate. researchgate.net

Comparative Structural Analysis with Other Nucleotidyltransferases and DNA Polymerases

Structural comparisons of ANTs with other nucleotidyltransferases and DNA polymerases reveal evolutionary relationships and conserved catalytic mechanisms. The nucleotidyltransferase (NT) fold found in ANTs, such as ANT(2″)-Ia, is also present in other antibiotic-modifying enzymes like lincosamide nucleotidyltransferases (LnuA and LinB) and, remarkably, in the palm domain of DNA polymerase β. nih.govnih.govasm.orgresearchgate.net

This structural similarity points to a common evolutionary ancestor, with the NT fold having adapted to act on a variety of chemically distinct molecules. nih.govnih.gov The conservation of the active site architecture, including the coordination of metal ions and the presence of a catalytic base, further supports a shared catalytic mechanism among these diverse enzymes. nih.govasm.org

Substrate Specificity and Structure-Activity Relationships of ANTs

The substrate specificity of ANTs is a key determinant of their resistance profiles. While some ANTs exhibit narrow specificity, others can modify a broader range of aminoglycosides.

Substrate Profile across Different ANT Families

The substrate profiles of ANTs vary significantly across different families, which are classified based on the position of the hydroxyl group they modify on the aminoglycoside. frontiersin.org

ANT FamilyRepresentative SubstratesReference
ANT(2″) Gentamicin, Tobramycin, Kanamycin nih.govnih.govasm.org
ANT(3'')(9) Streptomycin, Spectinomycin nih.govnih.govresearchgate.net
ANT(4') Amikacin, Tobramycin, Kanamycin A researchgate.netnih.gov
ANT(6) Streptomycin csic.es
ANT(9) Spectinomycin researchgate.netresearchgate.net

For example, ANT(2″)-Ia confers resistance to 2-deoxystreptamine-containing aminoglycosides like gentamicin, tobramycin, and kanamycin by adenylating the 2″-hydroxyl group. nih.govnih.govasm.org In contrast, ANT(6) from Bacillus subtilis demonstrates a narrow specificity for streptomycin, targeting the 6-hydroxyl group of the streptidine (B14820) moiety. csic.es The ANT(4') family modifies aminoglycosides at the 4'-hydroxyl position. researchgate.netnih.gov

Determinants of Substrate Recognition

Key determinants of substrate recognition include:

Shape of the active site cleft: The geometry of the binding pocket plays a crucial role in accommodating the specific three-dimensional structure of the aminoglycoside. As seen in the comparison between AadA and ANT(9), subtle changes in the protein backbone can dictate specificity. researchgate.net

Specific amino acid residues: Key amino acid residues within the active site form hydrogen bonds and hydrophobic interactions with the substrate, anchoring it in the correct orientation for catalysis. For example, in AadA, Trp-173 and Asp-178 have been identified as essential for streptomycin resistance but not for spectinomycin resistance. nih.govnih.gov

Interactions with different rings of the substrate: The enzyme makes distinct contacts with the different rings of the aminoglycoside. In the case of streptomycin binding to AadA, interactions are observed with all three of its rings. nih.gov For spectinomycin, fewer critical interactions are formed. nih.govnih.gov

Role of the aminocyclitol core: The central aminocyclitol ring of the aminoglycoside, such as the streptidine in streptomycin or the 2-deoxystreptamine (B1221613) in kanamycin, often serves as a primary recognition element. csic.esmcgill.ca

The plasticity of the active site, including side-chain reorientations upon substrate binding, also contributes to the ability of some ANTs to accommodate multiple substrates. mdpi.com

Enzyme Kinetics and Catalytic Efficiency

Research into the 6-O-nucleotidyltransferase (ANT(6)) from Bacillus subtilis has provided a comprehensive look at its kinetic behavior. This enzyme demonstrates a high degree of specificity for streptomycin and its streptidine moiety. researchgate.netcsic.es The ANT(3”)-Ii domain of the bifunctional enzyme ANT(3”)-Ii/AAC(6’)-IId from Serratia marcescens has been shown to adenylate streptomycin with a particularly high catalytic efficiency. csic.es More recently discovered ANTs, such as ANT(3”)-IId from Acinetobacter lwoffii and AadA33 from Providencia vermicola, also contribute to streptomycin resistance, although their kinetic profiles differ. frontiersin.orgfrontiersin.org

The kinetic analysis of these enzymes reveals a narrow substrate profile, primarily targeting streptomycin and, in some cases, spectinomycin. frontiersin.orgfrontiersin.org For instance, ANT(3") enzymes are known to confer resistance to both streptomycin and spectinomycin by adenylating the 3''-OH position of the streptomycin's glucosamine (B1671600) ring and the 9'-OH position of the spectinomycin's actinamine ring. frontiersin.org The catalytic efficiency (kcat/Km) serves as a crucial benchmark for comparing the enzymatic activity, indicating how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. The ANT(3”)-Ii domain, for example, exhibits a catalytic efficiency for streptomycin adenylation of 3.2 x 105 M-1s-1, which is higher than that of ANT(6) from B. subtilis. researchgate.netcsic.es

Below are data tables summarizing the reported kinetic parameters for various ANTs with streptomycin and ATP as substrates.

Kinetic Parameters of ANTs with Streptomycin as Substrate

This table displays the kinetic constants for the antibiotic substrate streptomycin across different aminoglycoside adenylyltransferases.

EnzymeSource OrganismKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ANT(6) Bacillus subtilis2.5 ± 0.50.35 ± 0.021.4 x 10⁵ csic.es
ANT(3”)-Ii Serratia marcescens--3.2 x 10⁵ researchgate.netcsic.es
AadA33 Providencia vermicola--3.37 x 10⁴ frontiersin.org
ANT(3”)-IId Acinetobacter lwoffii--4.45 x 10³ frontiersin.org

Km and kcat values were not individually reported for all enzymes in the sourced literature.

Kinetic Parameters of ANT(6) with Nucleotide Triphosphate Substrates

This table details the kinetic parameters of ANT(6) from Bacillus subtilis with MgATP and MgGTP as the nucleotide substrates for the adenylylation reaction.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ANT(6) MgATP120 ± 100.35 ± 0.022.9 x 10³ csic.es
ANT(6) MgGTP150 ± 100.20 ± 0.011.3 x 10³ csic.es

These kinetic data underscore the high specificity of certain enzymes like ANT(6) for both the aminoglycoside and the nucleotide triphosphate substrate. csic.es The differences in catalytic efficiency among the various ANTs reflect their distinct roles and evolutionary adaptations in conferring bacterial resistance to streptomycin.

Genetic and Ecological Aspects of 3 Adenylylstreptomycin 2+ Mediated Resistance

Genetic Determinants and Mobile Genetic Elements

The primary genetic determinant of resistance leading to the formation of 3''-Adenylylstreptomycin(2+) is the aadA gene. asm.orguniprot.orgoup.com This gene is frequently located on mobile genetic elements (MGEs), which are key to its spread among bacteria. nih.govnih.govasm.org MGEs, such as plasmids, transposons, and integrons, can move within and between bacterial cells, facilitating the rapid dissemination of resistance genes. nih.govnih.govasm.org

Plasmid-Encoded Resistance Genes (e.g., aadA)

The aadA genes are commonly found on plasmids, which are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. asm.orgnih.govirb.hr Plasmids carrying aadA have been identified in a wide range of bacterial species, including both pathogens and environmental bacteria. asm.orgirb.hroup.com For instance, the aadA gene from plasmid R100 has been shown to confer resistance to streptomycin (B1217042) and spectinomycin (B156147) in Escherichia coli and can be transferred to other bacteria like Myxococcus xanthus. nih.gov The presence of aadA on conjugative plasmids, which can be transferred between bacteria through a process called conjugation, significantly contributes to the horizontal spread of streptomycin resistance. irb.hroup.com

Transposons and Integrons

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome. nih.gov They often carry antibiotic resistance genes, including aadA. irb.hrnih.govasm.org For example, the Tn21 transposon and its relatives are known to carry a class 1 integron containing the aadA1 gene cassette. nih.govasm.org

Integrons are genetic platforms that can capture and express gene cassettes, which are small mobile elements that often contain antibiotic resistance genes. mdpi.com Class 1 integrons are particularly important in the dissemination of aadA genes. asm.orgnih.govmdpi.com These integrons have a conserved structure that includes an integrase gene (intI1), a recombination site (attI1), and a promoter that drives the expression of the captured gene cassettes. asm.orgoup.com The aadA gene is one of the most common gene cassettes found in class 1 integrons. asm.orgnih.gov The association of aadA with integrons, which are often themselves located on transposons and plasmids, creates a highly mobile system for the spread of streptomycin resistance. irb.hrnih.gov

Chromosomal Integration of aadA Genes

While often found on mobile elements, aadA genes can also be integrated into the bacterial chromosome. oup.comfrontiersin.orgasm.org This can occur through the action of transposons or by homologous recombination if there are regions of similarity between the mobile element carrying aadA and the chromosome. nih.govcambridge.org Chromosomal integration can lead to the stable inheritance of the resistance gene by daughter cells. In some cases, large genomic islands containing multiple resistance genes, including aadA, have been found integrated into the chromosome of pathogenic bacteria. asm.org For instance, a novel aadA36 gene was identified on the chromosome of a clinical isolate of Providencia stuartii, located within a transposon-like sequence, suggesting a potential for transmission. frontiersin.org

Horizontal Gene Transfer and Dissemination of aadA Genes

Horizontal gene transfer (HGT) is a primary driver of the spread of antibiotic resistance. mdpi.commdpi.com The aadA genes, due to their association with plasmids, transposons, and integrons, are readily transferred between different bacterial species and genera. asm.orgirb.hrresearchgate.net This transfer can occur in various environments, including clinical settings, agricultural systems, and natural ecosystems. oup.comfrontiersin.orgbund.de Studies have demonstrated the transfer of aadA genes from genetically modified plants to soil bacteria, highlighting the potential for environmental reservoirs of resistance genes to contribute to the spread of resistance. cambridge.orgfrontiersin.orgbund.de The movement of these genes across different bacterial populations underscores the interconnectedness of various ecosystems in the dissemination of antibiotic resistance. irb.hr

Prevalence of Streptomycin Adenylyltransferases in Bacterial Pathogens

Streptomycin adenylyltransferases, encoded by aadA genes, are widespread among a variety of bacterial pathogens. uniprot.orgoup.comasm.orgoup.com These enzymes have been identified in numerous clinically important Gram-negative bacteria, including Escherichia coli, Salmonella species, Klebsiella pneumoniae, and Pseudomonas aeruginosa. uniprot.orgoup.comoup.comcabidigitallibrary.orguniprot.org The prevalence of aadA genes is often linked to the use of streptomycin in clinical and agricultural settings. oup.comppjonline.org For example, a high prevalence of aadA1 and aadA2 genes has been observed in multidrug-resistant Salmonella Typhimurium isolates. cabidigitallibrary.org The presence of these genes is frequently associated with resistance to both streptomycin and spectinomycin. asm.orgoup.com Furthermore, aadA genes have also been found in Gram-positive bacteria such as Enterococcus faecalis, indicating their broad host range. nih.gov In some cases, the aadA gene may be present but not expressed, representing a "silent" resistance determinant that can be activated under certain conditions. oup.com

Mechanisms of Resistance Beyond Enzymatic Modification

While the production of 3''-Adenylylstreptomycin(2+) through enzymatic modification is a major mechanism of streptomycin resistance, bacteria can employ other strategies to withstand the effects of this antibiotic. mdpi.comrespiratory-therapy.comasm.org These alternative mechanisms often involve modifications to the bacterial cell that prevent the antibiotic from reaching its target or alter the target itself. respiratory-therapy.comasm.org

One key mechanism is the alteration of the ribosomal target site. respiratory-therapy.comasm.org Streptomycin binds to the 30S ribosomal subunit, interfering with protein synthesis. asm.org Mutations in the rpsL gene, which encodes the ribosomal protein S12, or in the 16S rRNA can reduce the binding affinity of streptomycin to the ribosome, thereby conferring resistance. asm.orgnih.gov

Another mechanism is reduced permeability of the bacterial cell membrane, which limits the uptake of the antibiotic into the cell. mdpi.com Changes in the structure of the outer membrane in Gram-negative bacteria can decrease the entry of streptomycin. mdpi.com Additionally, bacteria can utilize efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, to maintain a low intracellular concentration of the drug. mdpi.comrespiratory-therapy.commednexus.org

The following table provides a summary of the resistance mechanisms discussed:

Resistance MechanismDescription
Enzymatic Modification Production of aminoglycoside adenylyltransferases (encoded by aadA genes) that modify streptomycin to 3''-Adenylylstreptomycin(2+), rendering it inactive. uniprot.orgoup.com
Target Site Alteration Mutations in the rpsL gene (encoding ribosomal protein S12) or the 16S rRNA reduce the binding affinity of streptomycin to the ribosome. asm.orgasm.orgnih.gov
Reduced Permeability Changes in the bacterial cell membrane structure decrease the uptake of streptomycin into the cell. mdpi.com
Efflux Pumps Active transport of streptomycin out of the bacterial cell by membrane-bound efflux pump proteins. mdpi.comrespiratory-therapy.commednexus.org

Ribosomal Target Alterations

A primary mechanism of high-level streptomycin resistance involves mutations in the bacterial chromosome that directly alter the antibiotic's target: the ribosome. nih.gov This is distinct from the enzymatic inactivation that produces 3''-Adenylylstreptomycin(2+). These chromosomal mutations most frequently occur in two specific genes:

rpsL : This gene encodes the ribosomal protein S12, a key component of the 30S ribosomal subunit. nih.govnih.gov Point mutations in rpsL, particularly those affecting codons 43 and 88, can prevent streptomycin from binding effectively to the ribosome. tuberktoraks.orgnih.govplos.org The K43R (lysine to arginine) substitution is one of the most commonly observed mutations in resistant strains. nih.govplos.org

rrs : This gene encodes the 16S ribosomal RNA (rRNA), another critical part of the 30S subunit. nih.gov Mutations in the rrs gene, especially in functionally important regions like the 530 loop, can also confer resistance by disrupting the streptomycin binding site. nih.govmcmaster.ca

These target-site mutations are a significant cause of resistance, particularly in pathogens like Mycobacterium tuberculosis. tuberktoraks.orgnih.govwikigenes.org In some studies, over half of streptomycin-resistant isolates exhibit mutations in the rpsL gene. nih.gov While resistance from target modification and resistance from enzymatic inactivation via adenylyltransferase are separate phenomena, they are not mutually exclusive. A single bacterial strain can harbor both chromosomally-encoded rpsL or rrs mutations and plasmid-encoded aadA genes. nih.govucl.ac.be The presence of multiple resistance mechanisms can result in exceptionally high levels of resistance and broader resistance profiles. For example, exposing Salmonella enterica to low levels of streptomycin can select for mutants that have both target alterations and an induced aminoglycoside-modifying enzyme (AadA), leading to high-level resistance. nih.govresearchgate.net

Table 1: Comparison of Streptomycin Resistance Mechanisms

FeatureRibosomal Target AlterationEnzymatic Modification (Adenylylation)
Mechanism Alteration of the antibiotic's binding site on the ribosome. mcmaster.caInactivation of the antibiotic by covalent modification.
Primary Genes rpsL (encoding ribosomal protein S12), rrs (encoding 16S rRNA). nih.govtuberktoraks.orgaadA and its variants (encoding aminoglycoside adenylyltransferase). nih.govucl.ac.be
Nature of Resistance Typically chromosomal, arising from spontaneous mutation. nih.govOften acquired via horizontal gene transfer on plasmids, transposons, or integrons. ucl.ac.be
Resistance Level Can confer high levels of resistance. plos.orgConfers variable levels of resistance, often enhanced by other mechanisms. nih.gov
Effect on Antibiotic Prevents binding of active streptomycin to the ribosome. mcmaster.caConverts streptomycin to the inactive compound 3''-Adenylylstreptomycin(2+).

Research Methodologies in the Study of 3 Adenylylstreptomycin 2+

Biochemical Assays for Adenylyltransferase Activity

Biochemical assays are fundamental to quantifying the efficiency of aminoglycoside adenylyltransferases (ANTs), the enzymes that produce 3''-Adenylylstreptomycin(2+). These assays measure the conversion of substrates (streptomycin and ATP) into products (3''-Adenylylstreptomycin(2+) and diphosphate). uniprot.org The activity of these enzymes, such as ANT(3")(9), confirms their role in conferring resistance to streptomycin (B1217042). nih.gov

Radiometric assays offer high sensitivity for detecting enzyme activity. A common approach is the phosphocellulose paper binding assay, which utilizes a radiolabeled substrate, typically [γ-³²P]ATP. nih.gov In this method, the crude enzyme extract is incubated with streptomycin and [γ-³²P]ATP. The radiolabeled adenylyl group is transferred to the streptomycin molecule. The resulting positively charged [³²P]adenylyl-streptomycin product is then separated from the negatively charged, unreacted [γ-³²P]ATP by spotting the reaction mixture onto phosphocellulose paper, which binds the modified antibiotic. nih.gov The amount of radioactivity retained on the paper is proportional to the enzyme's activity. This method is particularly useful for screening bacterial lysates for the presence of aminoglycoside-modifying enzymes. nih.gov

Spectrophotometric assays provide a continuous, real-time measurement of enzyme activity by monitoring changes in light absorbance. nih.gov

Coupled Enzyme Assays: One established method couples the production of pyrophosphate (PPi), a byproduct of the adenylylation reaction, to the oxidation of NADH. This is achieved through a series of auxiliary enzymes. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. While highly effective for many enzymes, its sensitivity can be limited at very low substrate concentrations. nih.gov

Malachite Green Assay: An alternative method detects the release of free phosphate (B84403). In this assay, inorganic pyrophosphatase is added to the reaction to hydrolyze the PPi byproduct into two molecules of inorganic phosphate (Pi). The Pi then reacts with a malachite green reagent to form a colored complex that can be measured spectrophotometrically at approximately 620 nm. nih.gov The intensity of the color is directly proportional to the amount of adenylylation that has occurred. nih.gov

Ion-Pair Complex Formation: Another approach involves the reaction of the primary amino groups on aminoglycosides with reagents like picric acid to form a yellow-colored ion-pair complex, which can be quantified by measuring its absorbance. japsonline.com

Chromatographic techniques are powerful tools for separating the product, 3''-Adenylylstreptomycin(2+), from the substrates and other reaction components, allowing for direct confirmation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC utilizes high pressure to pass the sample through a column packed with small particles, achieving high-resolution separation. uhplcs.combiocompare.com It is used to confirm the formation of the adenylated product by separating it from unmodified streptomycin. nih.gov Given that aminoglycosides lack a strong chromophore, detection can be challenging with standard UV detectors. lcms.cz Therefore, techniques like High-Performance Anion-Exchange Chromatography (HPAE) coupled with Pulsed Amperometric Detection (PAD) are employed, as they are highly sensitive for detecting carbohydrates and their derivatives without requiring a chromophore. lcms.cz

Fast Protein Liquid Chromatography (FPLC): FPLC is a form of medium-pressure liquid chromatography designed for the purification of large biomolecules like proteins. chromatographyonline.comabcam.com In the context of studying 3''-Adenylylstreptomycin(2+), FPLC is primarily used to purify the adenylyltransferase enzyme itself. nih.gov However, it can also be used in chromatographic adenylation assays. In such an assay, the reaction mixture is incubated, and the protein components are subsequently removed. The remaining mixture is then analyzed using an FPLC system, where the adenylated streptomycin product can be detected by its UV absorbance at 260 nm, characteristic of the adenine (B156593) ring. nih.gov

Table 1: Comparison of Chromatographic Methods

Feature HPLC (High-Performance Liquid Chromatography) FPLC (Fast Protein Liquid Chromatography)
Primary Use Analytical separation of small molecules, product confirmation. nih.govuhplcs.com Preparative purification of large biomolecules (e.g., enzymes). nih.govabcam.com
Operating Pressure High (50-400 bar). uhplcs.com Low to Medium (<50 bar). uhplcs.com
Column Materials Typically stainless steel with small silica-based particles. chromatographyonline.com Biocompatible materials (glass, plastic) with larger, porous resins. abcam.com
Application Example Quantifying 3''-Adenylylstreptomycin(2+) and separating it from streptomycin. nih.govlcms.cz Purifying the streptomycin adenylyltransferase enzyme before activity assays. nih.gov

Spectrophotometric Detection (e.g., UV Absorption)

Structural Determination Techniques

Understanding the precise three-dimensional arrangement of the adenylyltransferase enzyme as it binds to streptomycin and ATP is crucial for explaining its mechanism and for designing potential inhibitors.

X-ray crystallography is the definitive method for obtaining high-resolution 3D structures of proteins and their complexes. Researchers have successfully crystallized and solved the structure of the aminoglycoside adenylyltransferase AadA in complex with both ATP and streptomycin. nih.govnih.govrcsb.org These crystal structures reveal critical details:

Conformational Changes: The binding of ATP induces a significant conformational change in the enzyme, creating a competent binding pocket for the streptomycin substrate at the cleft between the two enzyme domains. nih.govrcsb.org

Substrate Binding: The structures show the specific interactions, including hydrogen bonds and van der Waals contacts, between the enzyme's amino acid residues and the three distinct rings of the streptomycin molecule. nih.govnih.gov

Catalytic Residues: The proximity of key residues, such as the catalytic base Glu-87, to the 3''-hydroxyl group of streptomycin provides a clear structural basis for the adenylyl transfer reaction. nih.govnih.gov

By comparing the structures of dual-specificity enzymes like AadA (which modifies both streptomycin and spectinomycin) with spectinomycin-specific enzymes, researchers can identify the structural determinants for substrate specificity. diva-portal.orgdiva-portal.orgrcsb.org

Table 2: Key Findings from X-ray Crystallography of AadA-Streptomycin Complex

PDB ID Enzyme Ligands Resolution (Å) Key Insight
6FZB AadA from Salmonella enterica ATP, Magnesium, Streptomycin 2.05 Revealed that ATP binding induces a conformational change that positions the two domains for streptomycin binding. rcsb.org

Complementing experimental methods like X-ray crystallography, computational techniques provide dynamic insights into enzyme-substrate interactions. tanaffosjournal.ir

Molecular Docking: This technique predicts the preferred orientation of one molecule (e.g., streptomycin) when bound to a second (the enzyme) to form a stable complex. tandfonline.comresearchgate.net Docking studies have been used to model how streptomycin fits into the active site of adenylyltransferases, correlating well with functional predictions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. tanaffosjournal.ir After docking a substrate, MD simulations can be run to assess the stability of the predicted binding pose and to observe the flexibility of the enzyme-substrate complex. nih.gov These simulations were instrumental in modeling how the related antibiotic, spectinomycin (B156147), binds to the AadA active site, suggesting it utilizes a partially different part of the binding pocket while maintaining similar interactions around the site of modification. nih.govnih.gov

These computational approaches are invaluable for generating hypotheses, interpreting experimental data, and guiding the structure-based design of new enzyme inhibitors. tanaffosjournal.ir

X-ray Crystallography of Enzyme-Substrate Complexes

Molecular Biology Approaches

Molecular biology techniques have been fundamental in elucidating the function, structure, and evolutionary context of the enzymes responsible for producing 3''-Adenylylstreptomycin(2+). These approaches allow researchers to manipulate and study the genes and proteins involved in aminoglycoside resistance.

Gene Cloning and Expression of aadA

The gene responsible for the adenylation of streptomycin at the 3''-hydroxyl group is aadA (aminoglycoside (3'')(9) adenylyltransferase). uniprot.orguniprot.orgwikipedia.org Understanding its function requires isolating the gene and expressing it in a controlled laboratory setting, a process known as gene cloning and expression.

The process typically begins with the isolation of the aadA gene from a resistant bacterial strain. Using the Polymerase Chain Reaction (PCR), the gene is amplified. For instance, in a study on an Enterococcus faecalis isolate, primers corresponding to a highly conserved region of aadA were used to amplify a specific DNA fragment. nih.gov Similarly, primers designed for integron analysis successfully amplified a 1-kb product containing the aadA gene. nih.gov

Once amplified, the aadA gene is inserted into a cloning vector, such as pCRII or other plasmids. nih.gov This recombinant plasmid is then introduced into a suitable host organism, most commonly Escherichia coli, which is well-suited for this purpose due to its rapid growth and capacity to take up foreign DNA. nih.gov The host E. coli cells are then grown in culture, where they replicate the plasmid, producing many copies of the aadA gene.

Expression of the cloned gene is a critical step. By inducing the host's cellular machinery, the aadA gene is transcribed into messenger RNA (mRNA) and then translated into the AadA protein. The successful expression of a functional enzyme is often confirmed by observing a phenotypic change in the host organism. For example, E. coli transformed with the aadA gene gains the ability to grow in the presence of otherwise inhibitory concentrations of streptomycin and spectinomycin, demonstrating that the cloned gene is producing a functional resistance enzyme. nih.gov For more controlled and higher-yield expression, specialized systems like T7-regulated E. coli expression systems combined with optimized media can be used. thermofisher.com

Cloning & Expression Step Description Example
Gene Identification Locating the aadA gene in a resistant organism.Found in an Enterococcus faecalis isolate resistant to streptomycin. nih.gov
Gene Amplification Making multiple copies of the gene using PCR.A 1,009-bp product was amplified using integron-specific primers. nih.gov
Cloning Inserting the amplified gene into a plasmid vector.The PCR product was cloned into the pCRII vector. nih.gov
Transformation Introducing the recombinant plasmid into a host organism.The vector was transformed into Escherichia coli DH5-α competent cells. nih.gov
Expression & Confirmation Inducing the host to produce the AadA protein and confirming its function.Transformed E. coli showed increased resistance (MIC) to streptomycin and spectinomycin. nih.gov

Mutagenesis Studies of Active Site Residues

To understand precisely how the AadA enzyme binds its substrates (ATP and streptomycin) and catalyzes the adenylation reaction, researchers employ site-directed mutagenesis. This powerful technique involves making specific, targeted changes to the DNA sequence of the aadA gene, which results in alterations to the amino acid sequence of the expressed protein. imrpress.com By changing individual amino acids, particularly within the enzyme's active site, and then analyzing the effect on enzyme function, scientists can deduce the role of each residue. researchgate.netnih.gov

In studies of AadA from Salmonella enterica, researchers identified key amino acid residues by comparing its structure to other similar enzymes and then systematically replaced them using mutagenesis. iucr.org The mutated versions of the enzyme were then expressed and tested for their ability to bind ATP and the antibiotic substrate, as well as their catalytic efficiency.

Key findings from these mutagenesis studies include:

Identification of the Catalytic Base: Glu87 (Glutamic acid at position 87) was identified as the likely catalytic base, the residue directly involved in the chemical step of transferring the adenylyl group. iucr.org

Residues for ATP Binding: Arg192 (Arginine at position 192) and Lys205 (Lysine at position 205) were shown to be critical for binding the ATP substrate. iucr.org Mutating these residues significantly impacts the enzyme's affinity for ATP. imrpress.com

These studies, which combine mutagenesis with kinetic analysis and structural data, provide a detailed map of the enzyme's active site and support a catalytic mechanism similar to that of other nucleotidyltransferases. researchgate.netnih.goviucr.org

Residue Proposed Function Method of Investigation Finding
Glu87 Catalytic BaseSite-directed mutagenesis, in vivo resistance assays, in vitro binding assays. iucr.orgConfirmed its essential role in the adenylation reaction. iucr.org
Arg192 ATP BindingSite-directed mutagenesis, in vitro binding assays. iucr.orgShown to be critical for binding the ATP molecule. iucr.org
Lys205 ATP BindingSite-directed mutagenesis, in vitro binding assays. iucr.orgAlso identified as crucial for ATP binding. iucr.org

Phylogenetic Analysis of ANT Enzymes

Phylogenetic analysis is a computational method used to study the evolutionary relationships among different enzymes. For Aminoglycoside Nucleotidyltransferases (ANTs), this approach helps to classify newly discovered enzymes and understand how the diverse family of aminoglycoside-modifying enzymes has evolved. asm.orgnih.gov

The process involves collecting the amino acid sequences of various functionally characterized ANT enzymes from public databases like the National Center for Biotechnology Information (NCBI) and the Comprehensive Antibiotic Resistance Database (CARD). asm.orgfrontiersin.orgfrontiersin.org These sequences are then aligned to identify regions of similarity and difference. Using this alignment, a phylogenetic tree is constructed, which visually represents the inferred evolutionary relationships. Enzymes that are more closely related cluster together on the tree. frontiersin.org

Phylogenetic studies have revealed several key insights:

Classification: The ANT enzyme family is divided into several subtypes based on the position they modify on the aminoglycoside, such as ANT(3''), ANT(4'), ANT(6), and ANT(9). frontiersin.orgfrontiersin.org The AadA enzyme, which produces 3''-Adenylylstreptomycin(2+), belongs to the ANT(3'')-I subclass. nih.govfrontiersin.org

Evolutionary Lineage: Analysis of newly identified enzymes, such as ANT(3'')-IId and AadA33, shows how they cluster with previously known variants, allowing them to be placed within a specific lineage. nih.govfrontiersin.org For example, ANT(3'')-IId was found to cluster most closely with other ANT(3'')-II enzymes, while AadA33 showed a close relationship with AadA14 and AadA31. nih.govfrontiersin.org

Analytical Detection Methods for Adenylylated Aminoglycosides in Research Contexts

The detection and quantification of adenylylated aminoglycosides like 3''-Adenylylstreptomycin(2+) are crucial for research into antibiotic resistance mechanisms. A variety of sophisticated analytical techniques are employed for this purpose.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it ideal for identifying and quantifying specific molecules in a complex mixture. organomation.com Due to the polar nature and lack of a natural chromophore in aminoglycosides, MS, particularly when coupled with liquid chromatography (LC-MS), has become a primary tool for their analysis. nih.govresearchgate.netresearchgate.net

In a typical LC-MS/MS workflow for detecting an adenylylated aminoglycoside:

Separation: The sample is first injected into a liquid chromatography system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice as it is well-suited for separating highly polar compounds like aminoglycosides and their modified forms. researchgate.netshimadzu.com

Ionization: As the separated molecules exit the LC column, they enter the mass spectrometer's ion source. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to convert the neutral molecules into charged ions without significant fragmentation. acdlabs.comemory.eduiastate.edu

Detection: The ions are then analyzed based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific ion (the "parent" ion, corresponding to 3''-Adenylylstreptomycin(2+)) is selected, fragmented, and the resulting "daughter" ions are detected. iastate.edu This two-stage process provides very high specificity and is used to confirm the identity of the compound. shimadzu.eu

This approach allows for the sensitive and specific detection of the modified antibiotic, which is essential for studying the kinetics and mechanisms of resistance enzymes like AadA. nih.gov

MS Technique Role in Analysis Details
Liquid Chromatography (LC) SeparationHILIC is commonly used to separate the polar adenylylated aminoglycoside from other components in the sample. shimadzu.comshimadzu.eu
Electrospray Ionization (ESI) IonizationA soft ionization method that creates charged ions from the liquid phase, suitable for thermolabile molecules. acdlabs.comiastate.edu
Tandem MS (MS/MS) Identification & ConfirmationProvides high specificity by selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions for unambiguous identification. iastate.edushimadzu.eu

Immunoassays and Affinity-Based Methods

Immunoassays and other affinity-based methods rely on the highly specific binding between a target molecule and a recognition element, such as an antibody or an aptamer. mdpi.com While many developed assays target the parent aminoglycoside antibiotics, the principles can be adapted to specifically detect the adenylylated forms in research settings. nih.govresearchgate.net

Key affinity-based methods include:

Enzyme-Linked Immunosorbent Assay (ELISA): This method uses antibodies designed to specifically recognize and bind to the adenylylated aminoglycoside. The binding event is linked to an enzyme that produces a measurable signal (e.g., a color change), allowing for quantification. mdpi.com

Fluorescence and Chemiluminescence Immunoassays: These are variations of immunoassays that use fluorescent or light-emitting labels to generate a signal, often providing higher sensitivity. mdpi.com

Affinity Chromatography: This is a separation technique where a recognition molecule (like an antibody specific to 3''-Adenylylstreptomycin(2+)) is immobilized on a solid support. When a sample is passed through, only the target molecule binds. It can then be washed and eluted, allowing for its purification and isolation from a complex mixture. pressbooks.pub

These methods are prized for their high selectivity and sensitivity. mdpi.com In a research context, they could be used to screen for the presence of 3''-Adenylylstreptomycin(2+) in enzymatic reaction mixtures or to quantify its production over time, providing valuable data on enzyme activity.

Strategies for Circumventing 3 Adenylylation Mediated Streptomycin Resistance

Development of Inhibitors Targeting Aminoglycoside Adenylyltransferases

A primary approach to overcoming resistance is to co-administer the aminoglycoside with an inhibitor that specifically targets the modifying enzyme. mdpi.comsemanticscholar.org The goal is to block the adenylylation reaction, thereby preserving the antibiotic's activity. Researchers have investigated various classes of molecules as potential inhibitors for ANTs and other aminoglycoside-modifying enzymes (AMEs). mdpi.combenthamdirect.com

The rational design of potent and specific inhibitors heavily relies on detailed structural and mechanistic information about the target enzymes. mdpi.comasm.orgresearchgate.net Understanding the three-dimensional structure of the enzyme's active site allows for the creation of molecules that can bind with high affinity and block substrate access.

Key developments in this area have been propelled by crystallographic studies of AMEs. For instance, the elucidation of the structure of ANT(2″)-Ia, a prevalent adenylyltransferase in Gram-negative pathogens, has provided a crucial framework for designing broad-spectrum inhibitors against this class of enzymes. asm.orgresearchgate.net Similarly, the structural analysis of ANT(4′)-Ia in a complex with kanamycin (B1662678) has revealed important interactions within the active site, offering valuable insights for the design of new antibiotics or inhibitors that can evade or block enzymatic activity. semanticscholar.org

One successful strategy in rational design is the creation of bi-substrate analogs. mdpi.comsemanticscholar.org These molecules are engineered to mimic the transition state of the enzymatic reaction, combining features of both the aminoglycoside and the ATP cosubstrate. mdpi.com For example, nucleotide-aminoglycoside complexes have been described as potential inhibitors for both adenylyltransferases (ANTs) and phosphotransferases (APHs). mdpi.comsemanticscholar.org While these analogs can be potent inhibitors, their clinical application can be limited by poor permeability across the bacterial cell wall. mdpi.com

Enzyme Target Structural Insight Design Strategy Reference
ANT(2″)-IaElucidated 3D crystal structureGroundwork for broad-spectrum inhibitor development asm.orgresearchgate.net
ANT(4′)-IaStructure in complex with kanamycinDesign of new antibiotics and inhibitors based on active site interactions semanticscholar.org
ANTs/APHsProposed kinetic mechanismSynthesis of bi-substrate analogs (e.g., nucleotide-aminoglycoside complexes) mdpi.comsemanticscholar.org

Given that bacteria can harbor multiple AMEs, the development of broad-spectrum inhibitors that can neutralize several types of resistance enzymes simultaneously is highly desirable. mdpi.comnih.gov However, creating a universal inhibitor is a significant challenge due to the mechanistic and kinetic differences between the various AME families (acetyltransferases, phosphotransferases, and adenylyltransferases). mdpi.com

A notable breakthrough in this area was the discovery that certain cationic antimicrobial peptides can act as inhibitors of AMEs. nih.gov The bovine antimicrobial peptide indolicidin (B8082527) and its synthetic analogs were identified as the first examples of broad-spectrum inhibitors, showing activity against enzymes from both the aminoglycoside phosphotransferase and acetyltransferase classes. mdpi.comsemanticscholar.orgnih.gov The mechanism of inhibition by these peptides appears to vary depending on the class of enzyme being targeted. nih.gov Despite their effectiveness in vitro, these peptide inhibitors unfortunately did not demonstrate any inhibitory activity in vivo. mdpi.comsemanticscholar.org

Research into inhibitors of eukaryotic protein kinases has also provided leads, due to structural similarities with AMEs like APH(3′)-IIIa. mdpi.comnih.gov This approach of repurposing known kinase inhibitors is an active area of investigation for overcoming aminoglycoside resistance. nih.gov

Rational Design Based on Structural Information

Potentiation of Existing Aminoglycosides

Potentiation involves the use of an adjuvant or a specific condition to enhance the efficacy of an existing antibiotic, allowing it to overcome resistance. mdpi.comnih.gov This strategy can restore the activity of drugs like streptomycin (B1217042) against resistant strains and may allow for the use of lower, less toxic doses. nih.govplos.org

One of the most direct methods of potentiation is the combination of an aminoglycoside with an AME inhibitor. For example, tropolone (B20159) derivatives such as 7-hydroxytropolone have been shown to inhibit adenylyltransferases. nih.govnih.govresearchgate.net When combined with an appropriate aminoglycoside, these inhibitors restore activity against resistant bacteria that possess the adenylyltransferase enzyme. nih.govnih.gov This approach is effective because inhibiting the enzyme overcomes the poor uptake of the aminoglycoside that is characteristic of resistant strains. nih.gov

Other potentiation strategies include:

Combination with β-lactams: Pairing aminoglycosides with β-lactam antibiotics can lead to synergistic effects that enhance the uptake of the aminoglycoside into the bacterial cell. nih.govresearchgate.net

Metabolic Stimulation: Certain metabolites, such as mannitol, can potentiate the activity of low concentrations of aminoglycosides against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. plos.org This effect is attributed to the generation of a proton-motive force (PMF) which drives the uptake of the antibiotic. plos.org

Physical Methods: Non-chemical approaches have also been shown to be effective. Sublethal heat shock, for instance, dramatically potentiates aminoglycosides by enhancing antibiotic uptake, promoting the aggregation of proteins, and increasing the production of reactive oxygen species (ROS). pnas.org

Targeting Regulatory Systems: The RNA polymerase inhibitor rifampin has been found to potentiate certain aminoglycosides against Pseudomonas aeruginosa. nih.gov It acts by targeting the AmgRS two-component regulatory system, which in turn can affect the expression of multidrug efflux pumps that contribute to resistance. nih.gov

Potentiation Strategy Mechanism of Action Example Agent/Method Reference
Enzyme InhibitionBlocks the aminoglycoside-modifying enzyme7-hydroxytropolone nih.govnih.govresearchgate.net
Enhanced UptakeIncreases aminoglycoside entry into the cellβ-lactam antibiotics, Mannitol plos.orgnih.govresearchgate.net
Cellular StressIncreases antibiotic uptake and downstream lethal effectsSublethal heat shock pnas.org
Regulatory System TargetingDownregulates resistance mechanisms (e.g., efflux pumps)Rifampin nih.gov

Novel Therapeutic Strategies to Counteract Enzymatic Inactivation

Beyond the development of direct inhibitors and potentiators, a range of innovative strategies is being pursued to combat enzymatic resistance to aminoglycosides. These novel approaches target the resistance mechanism from different angles, offering potential long-term solutions. nih.govrjptonline.org

Chemical Modification of Aminoglycosides: A well-established strategy involves creating new semi-synthetic aminoglycoside derivatives. mdpi.combenthamdirect.com This approach modifies or eliminates the specific hydroxyl or amino groups on the antibiotic that are targeted by AMEs. mdpi.com A successful example is plazomicin, a next-generation aminoglycoside that was rationally designed to be resilient to inactivation by most AMEs. semanticscholar.org

Gene Editing Technologies: The CRISPR-Cas system represents a revolutionary approach. nih.gov This technology can be programmed to act as a sequence-specific antimicrobial, capable of selectively identifying and cutting antibiotic resistance genes within the bacterial genome. nih.govrjptonline.org This could potentially reverse resistance and re-sensitize pathogens to existing antibiotics.

Bacteriophage Therapy: The use of bacteriophages—viruses that specifically infect and kill bacteria—is a re-emerging strategy to combat multidrug-resistant infections. rjptonline.orgnih.govmdpi.com Phage therapy can be highly specific to the target pathogen, and phage-derived enzymes can also be harnessed to disrupt the bacterial cell. nih.gov

Nanotechnology: Nanoparticles are being developed as advanced drug delivery systems. rjptonline.orgnih.gov They can be used to encapsulate antibiotics, protecting them from degradation and facilitating their delivery into bacterial cells, which is particularly useful for treating infections associated with biofilms. nih.gov

Targeting Intrinsic Resistance Factors: Some bacteria possess non-enzymatic mechanisms of resistance. For example, in Mycobacterium, the protein dehydroquinate synthase (DHQS) has been found to bind directly to streptomycin, reducing the effective concentration of the drug that can reach its ribosomal target. frontiersin.org Developing inhibitors that target these "hijacking" proteins could be a novel strategy to restore antibiotic susceptibility when used in combination therapy. frontiersin.org

Q & A

Q. How can researchers address reproducibility challenges in adenylylation reaction scalability?

  • Methodological Answer : Document all process parameters following ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate). Use design of experiments (DoE) to define critical quality attributes (CQAs) and establish a control strategy with real-time PAT (Process Analytical Technology) monitoring .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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